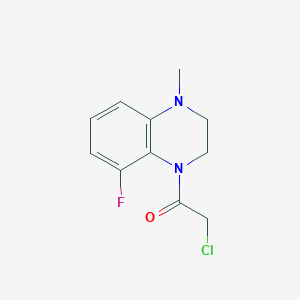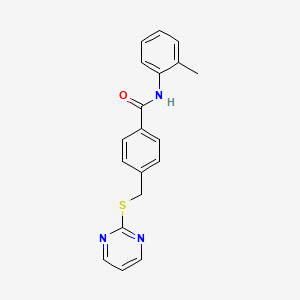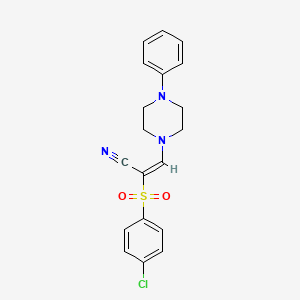
2-Chloro-1-(8-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(8-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)ethanone is a chemical compound that belongs to the quinoxaline family. It has been studied extensively for its potential use in scientific research applications.
作用机制
The mechanism of action of 2-Chloro-1-(8-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)ethanone involves the inhibition of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the breakdown of neurotransmitters, including acetylcholine and dopamine. Inhibition of these enzymes leads to an increase in the levels of these neurotransmitters, which can have therapeutic benefits in the treatment of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-1-(8-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)ethanone are primarily related to its inhibition of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This leads to an increase in the levels of acetylcholine and dopamine, which can have therapeutic benefits in the treatment of neurological disorders. However, the compound also has potential toxic effects and should be used with caution in laboratory experiments.
实验室实验的优点和局限性
One of the main advantages of using 2-Chloro-1-(8-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)ethanone in laboratory experiments is its potency as an inhibitor of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This makes it a useful tool for studying the role of these enzymes in the central nervous system. However, the compound also has potential toxic effects and should be used with caution in laboratory experiments. It is important to carefully control the concentration of the compound and to monitor its effects on cell viability and other physiological parameters.
未来方向
There are several potential future directions for research involving 2-Chloro-1-(8-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)ethanone. One area of interest is the development of new therapeutic agents for the treatment of neurological disorders. The compound's ability to inhibit acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase makes it a promising candidate for the development of new drugs for the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. Another area of interest is the study of the compound's effects on other enzymes and physiological systems. Further research is needed to fully understand the potential benefits and limitations of this compound for scientific research applications.
合成方法
The synthesis of 2-Chloro-1-(8-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)ethanone involves the reaction of 2-chloroethyl ethyl ether with 8-fluoro-4-methylquinoxaline-2,3-dione in the presence of a base. The reaction proceeds under mild conditions and yields the desired product in good yield.
科学研究应用
2-Chloro-1-(8-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)ethanone has been used extensively in scientific research applications. It has been found to be a potent inhibitor of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play important roles in the central nervous system and are involved in the regulation of neurotransmitter levels. Inhibition of these enzymes has been shown to have potential therapeutic applications in the treatment of several neurological disorders, including Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
2-chloro-1-(8-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2O/c1-14-5-6-15(10(16)7-12)11-8(13)3-2-4-9(11)14/h2-4H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGLJZAWWHZRLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2=C1C=CC=C2F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(8-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2492597.png)
![3-[(2-chloro-6-fluorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2492599.png)
![2-[[1-(Oxan-4-ylmethyl)piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2492603.png)

![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2492605.png)

![N-[(1R)-1-cyano-2-methylpropyl]-2-(naphthalen-2-yl)acetamide](/img/structure/B2492608.png)





![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2492618.png)
